molecular formula C6H11Cl2N3O B2950728 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride CAS No. 2287302-30-9

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride

Cat. No.: B2950728
CAS No.: 2287302-30-9
M. Wt: 212.07
InChI Key: SRCUXCLYRRWQJO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride typically involves the reaction of ethylenediamine with pyrimidine derivatives under controlled conditions. One common method involves the cyclization of ethylenediamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature range to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A naturally occurring compound with similar structural features.

    2-Bromoethylamine: Another compound with an aminoethyl group, used in various chemical syntheses.

    Aminoethylpiperazine: A derivative of piperazine with similar functional groups.

Uniqueness

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCUXCLYRRWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287302-30-9
Record name 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride
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